molecular formula C18H15N3S2 B2654397 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 354795-61-2

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2654397
CAS No.: 354795-61-2
M. Wt: 337.46
InChI Key: ZLQCUESWYUUHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique structure combining an indole moiety with a benzothienopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Construction of the Benzothienopyrimidine Core: This step often involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under basic conditions.

    Coupling Reaction: The final step involves the coupling of the indole moiety with the benzothienopyrimidine core through a sulfanyl linkage, typically using thiolating agents such as thiourea or thiols under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the indole or benzothienopyrimidine rings using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole or benzothienopyrimidine derivatives.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzothienopyrimidine core may inhibit specific enzymes or signaling pathways. This dual interaction can lead to a range of biological effects, including modulation of cell signaling, inhibition of enzyme activity, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of benzothienopyrimidine.

    4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline: Features an isoquinoline core.

    4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydrobenzothiazole: Contains a benzothiazole core.

Uniqueness

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combination of an indole moiety with a benzothienopyrimidine core, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQCUESWYUUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.